![molecular formula C16H9BrS B13995860 5-Bromobenzo[b]naphtho[2,1-d]thiophene](/img/structure/B13995860.png)
5-Bromobenzo[b]naphtho[2,1-d]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromobenzo[b]naphtho[2,1-d]thiophene is an organic compound with the molecular formula C16H9BrS. It is a brominated derivative of benzo[b]naphtho[2,1-d]thiophene, which is a polycyclic aromatic compound containing a thiophene ring fused with a naphthalene ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzo[b]naphtho[2,1-d]thiophene typically involves the bromination of benzo[b]naphtho[2,1-d]thiophene. One common method is the electrophilic aromatic substitution reaction, where benzo[b]naphtho[2,1-d]thiophene is treated with bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromobenzo[b]naphtho[2,1-d]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include debrominated compounds and modified thiophene derivatives.
Applications De Recherche Scientifique
5-Bromobenzo[b]naphtho[2,1-d]thiophene has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and conductive polymers.
Materials Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for potential use in drug discovery and development due to its structural similarity to biologically active compounds.
Mécanisme D'action
The mechanism of action of 5-Bromobenzo[b]naphtho[2,1-d]thiophene depends on its specific application. In organic electronics, its role as a semiconductor involves the movement of charge carriers through its conjugated π-system. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]naphtho[2,1-d]thiophene: The parent compound without the bromine substituent.
5-Chlorobenzo[b]naphtho[2,1-d]thiophene: A chlorinated derivative with similar properties.
5-Iodobenzo[b]naphtho[2,1-d]thiophene: An iodinated derivative with potential for further functionalization
Uniqueness
5-Bromobenzo[b]naphtho[2,1-d]thiophene is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization through substitution reactions. This makes it a versatile intermediate for the synthesis of a wide range of derivatives with tailored properties for specific applications .
Propriétés
Formule moléculaire |
C16H9BrS |
|---|---|
Poids moléculaire |
313.2 g/mol |
Nom IUPAC |
5-bromonaphtho[1,2-b][1]benzothiole |
InChI |
InChI=1S/C16H9BrS/c17-14-9-13-11-6-3-4-8-15(11)18-16(13)12-7-2-1-5-10(12)14/h1-9H |
Clé InChI |
MBEIUMZROARQFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=C2SC4=CC=CC=C43)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


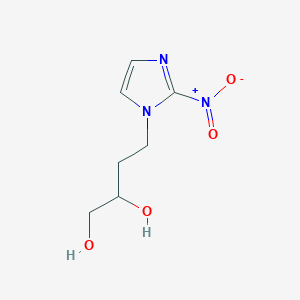
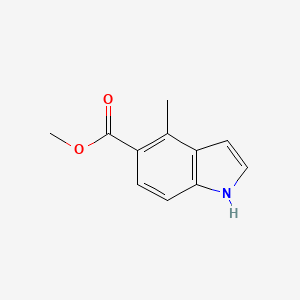
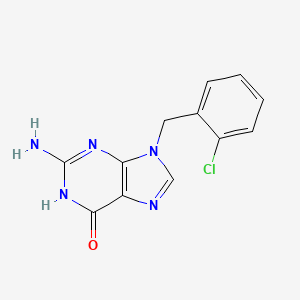
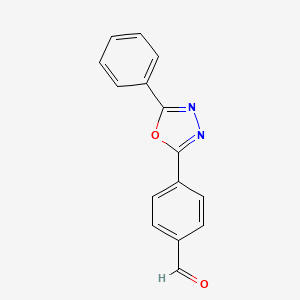
![(1E)-1-Diazonio-4-[3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-2-yl]but-1-en-2-olate](/img/structure/B13995796.png)
![2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B13995803.png)
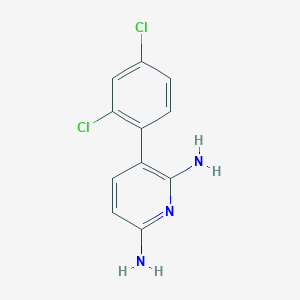
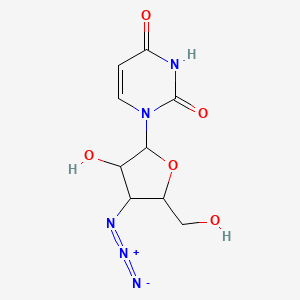
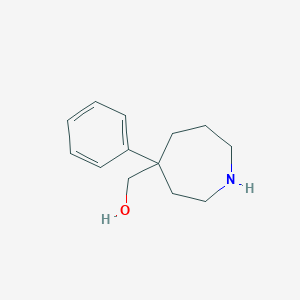
![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B13995841.png)
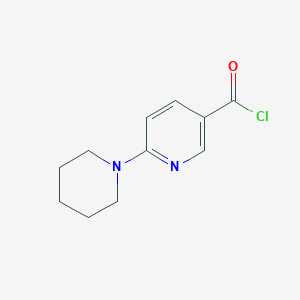
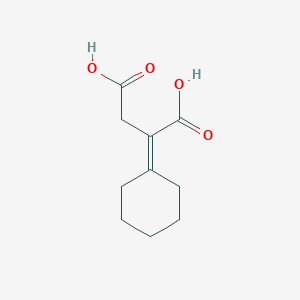

![9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13995873.png)
